(Aminosulfonimidoyl)cyclopropane;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of “(Aminosulfonimidoyl)cyclopropane;hydrochloride” is based on a cyclopropane core. Cyclopropane is a cycloalkane molecule with the formula (CH2)3, consisting of three methylene groups (CH2) linked to each other to form a triangular ring . The small size of the ring creates substantial ring strain in the structure .
Scientific Research Applications
- “(Aminosulfonimidoyl)cyclopropane;hydrochloride” serves as a versatile building block in organic synthesis. Its strained cyclopropane ring structure allows for interesting reactivity, making it valuable for constructing complex molecules. Researchers have employed it in the synthesis of natural products and novel compounds .
- The compound’s cyclopropane moiety can be modified to create pharmacologically active molecules. Medicinal chemists explore its potential as a scaffold for drug development. By attaching specific functional groups, they can design compounds with desired biological activities .
- Researchers investigate the use of “(Aminosulfonimidoyl)cyclopropane;hydrochloride” in materials science. Its unique reactivity may lead to innovative materials, such as polymers or coatings. Understanding its behavior at interfaces and in polymerization processes is crucial for material design .
- The compound’s strained cyclopropane ring appears in various natural products. Scientists study its role in biosynthetic pathways and explore synthetic routes to mimic these natural compounds. By accessing complex structures, they gain insights into biological processes .
- Researchers develop novel synthetic methodologies to functionalize cyclopropanes. These strategies allow for site-selective modifications, enabling the creation of diverse derivatives. “(Aminosulfonimidoyl)cyclopropane;hydrochloride” serves as a valuable substrate for such studies .
- The compound participates in catalytic reactions, including cyclopropanation reactions. Researchers investigate its potential as a chiral catalyst for asymmetric synthesis. Asymmetric cyclopropanation using this compound could lead to enantioselective transformations .
Organic Synthesis
Medicinal Chemistry
Materials Science
Natural Product Synthesis
Functionalization Strategies
Catalysis and Asymmetric Synthesis
Future Directions
While specific future directions for “(Aminosulfonimidoyl)cyclopropane;hydrochloride” are not available, research into cyclopropane and its derivatives continues to be a vibrant field. For instance, photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds has been explored . This could potentially open up new avenues for the synthesis and application of cyclopropane derivatives.
properties
IUPAC Name |
(aminosulfonimidoyl)cyclopropane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS.ClH/c4-7(5,6)3-1-2-3;/h3H,1-2H2,(H3,4,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAMHNHBDYXBOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=N)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Aminosulfonimidoyl)cyclopropane;hydrochloride |
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